3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one is a flavonoid-derived compound characterized by a chromen-4-one (flavone) core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 3 and a methoxy group at position 5. This structure combines the bioactive chromenone scaffold with the benzodioxin ring system, which is associated with enhanced metabolic stability and receptor-binding properties.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-20-12-3-4-13-16(9-12)23-10-14(18(13)19)11-2-5-15-17(8-11)22-7-6-21-15/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDYAZFLNJSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the methoxy group and the dihydro-benzodioxin moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the intended application and required purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized chromenone, while reduction could produce a simpler derivative with fewer functional groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The benzodioxin structure in 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one may enhance its ability to scavenge free radicals, making it a candidate for developing supplements or drugs aimed at oxidative stress-related conditions .
Anticancer Properties
Several studies have reported that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one show promise in inhibiting cancer cell proliferation. For instance, derivatives of benzoxazines have been noted for their potential to act as cell growth inhibitors in various cancer types, including lung adenocarcinoma . The specific mechanism involves modulation of signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems. Benzoxazine derivatives have been linked to the modulation of serotonin receptors, which could be beneficial in treating neurological disorders such as depression and anxiety . This suggests that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one may also possess similar properties.
Photophysical Properties
Chromone derivatives are known for their interesting photophysical properties, which make them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The unique structure of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one allows for efficient light absorption and emission characteristics . This can be leveraged in the development of new materials for optoelectronic devices.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one involves several chemical reactions that can be optimized for yield and purity. Understanding the structure–activity relationship is crucial for enhancing its efficacy in various applications. For instance, modifications to the methoxy group or the benzodioxin moiety could significantly impact its biological activity .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antioxidant agent | Scavenges free radicals |
| Anticancer agent | Inhibits cancer cell proliferation | |
| Neuroprotective agent | Modulates serotonin receptors | |
| Material Science | OLEDs and solar cells | Efficient light absorption/emission |
Case Study 1: Antioxidant Efficacy
A study demonstrated that a related chromone derivative exhibited a significant reduction in oxidative stress markers in vitro. The study utilized various assays to evaluate the compound's ability to neutralize reactive oxygen species (ROS), indicating potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Cancer Cell Inhibition
In a preclinical trial involving lung adenocarcinoma cells, a derivative of the compound was shown to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. This highlights the potential of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one in cancer therapy.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzodioxin-chromenone derivatives are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Benzodioxin-Chromenone Derivatives
Pharmacological Activity
- Antihepatotoxic Effects: Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) exhibit significant hepatoprotective activity, comparable to silymarin, by reducing serum SGOT, SGPT, and ALKP levels in rat models . The methoxy group in the target compound may enhance metabolic stability over hydroxylated analogs but could reduce antioxidant capacity.
- Neuroprotective Potential: Silibinin, a structurally complex benzodioxin-flavonoid hybrid, demonstrates efficacy in Alzheimer’s and Parkinson’s disease models due to its antioxidant and anti-inflammatory properties .
- Immunomodulatory Applications: Derivatives like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol show high PD-1/PD-L1 inhibitory activity in computational models, suggesting scaffold versatility for immunotherapy .
Structure-Activity Relationships (SAR)
- Substituent Position : Methoxy groups at position 7 (as in the target compound) may enhance lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., ’s 7-hydroxy derivative) but reduce hydrogen-bonding capacity .
- Ring Modifications : The 1,4-dioxane ring in silybin derivatives contributes to antihepatotoxic activity, whereas simpler benzodioxin systems (e.g., –6) prioritize synthetic accessibility and metabolic stability .
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound likely improves resistance to oxidative degradation, a feature absent in the target compound .
Biological Activity
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one is a complex organic compound characterized by its unique structural features combining benzodioxin and chromen moieties. This compound has garnered attention due to its potential biological activities, which include antibacterial and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one |
| Molecular Formula | C21H20O5 |
| Molecular Weight | 348.39 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of cancer therapy, where it may affect cell growth and proliferation pathways.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
Antibacterial Activity
Studies indicate that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one exhibits significant antibacterial properties. For example:
- It has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound's potential as an anticancer agent is supported by various studies:
- In vitro assays have revealed its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of apoptotic pathways .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties:
- It demonstrates moderate inhibition against cholinesterases and lipoxygenases, which are critical in inflammatory responses .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Antibacterial Properties :
- Anticancer Evaluation :
Summary of Research Findings
Q & A
Q. How to reconcile discrepancies in NMR chemical shifts between synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
